molecular formula C26H38O9 B1150633 Paniculoside III CAS No. 60129-65-9

Paniculoside III

Cat. No.: B1150633
CAS No.: 60129-65-9
M. Wt: 494.6 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Paniculoside III is typically extracted from natural sources, particularly the aerial parts of Stevia paniculata . The extraction process involves several steps:

Industrial Production Methods: The use of biotechnological methods, such as microbial fermentation, could potentially be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Paniculoside III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Paniculoside III has a wide range of scientific research applications:

Comparison with Similar Compounds

Paniculoside III is part of a family of diterpenoid glycosides, which includes compounds such as Paniculoside I, Paniculoside II, and Paniculoside IV . These compounds share similar structures but differ in the functional groups attached to the diterpene core. For example:

    Paniculoside I: Lacks the hydroxyl group present in this compound.

    Paniculoside II: Contains an additional hydroxyl group compared to this compound.

    Paniculoside IV: Has a different glycosylation pattern.

Uniqueness: this compound’s unique combination of hydroxyl and carbonyl groups, along with its specific glycosylation, contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-20,22,27-31H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKLOHJUYDOADP-DQGZFUNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136068
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-65-9
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside III
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Paniculoside III
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Paniculoside III
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Paniculoside III
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Paniculoside III
Reactant of Route 6
Paniculoside III
Customer
Q & A

Q1: What is Paniculoside III and where has it been found?

A1: this compound is an ent-kaurene glycoside. It has been identified in the aerial parts of Hyalis argentea and Pteris semipinnata , which are both plants.

Q2: What other compounds are often found alongside this compound in plants?

A2: The research indicates that this compound is often found alongside other ent-kaurenes and diterpenes. For instance, in Hyalis argentea, it was discovered along with other ent-kaurenes, diterpene lactones, guaianolides, and a coumarin . Similarly, in Pteris semipinnata, this compound was isolated with another labdane diterpenoid and pterosin C 3-O-β-D-glucoside . This co-occurrence suggests potential biosynthetic relationships between these compounds.

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